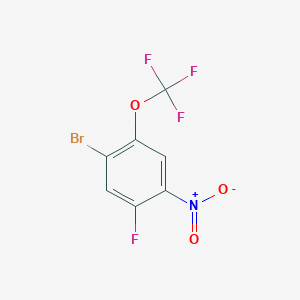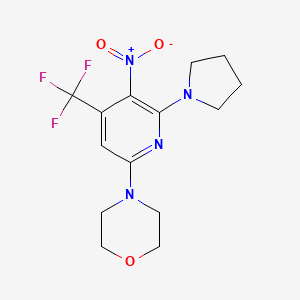![molecular formula C9H12NNaO2S B1404842 Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate CAS No. 1423025-18-6](/img/structure/B1404842.png)
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
Descripción general
Descripción
The compound is a sodium salt of an organic compound containing a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains an acetate group, which is a derivative of acetic acid .
Molecular Structure Analysis
The compound likely contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also has an acetate group attached, which consists of two carbon atoms, one of which is double-bonded to an oxygen atom and single-bonded to another oxygen atom, which in turn is bonded to a sodium atom .Chemical Reactions Analysis
Thiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, thiazole compounds are aromatic and relatively stable. They are polar due to the presence of heteroatoms (nitrogen and sulfur), and they can participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Crystal Structure and Analgesic Activities
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate's crystal structure is part of a two-dimensional polymer that exhibits analgesic, anti-inflammatory, and antipyretic activities. This was discovered in a study examining the non-steroidal anti-inflammatory drug (NSAID) tolmetin sodium (Konovalova, Kovalenko, Kravchenko, & Chuev, 2021).
Catalytic Properties in Chemical Reactions
The compound acts as a catalyst in multi-component reactions. For example, in the solvent-free and ‘on-water’ multicomponent assembling of salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one, sodium acetate facilitates the formation of 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, which are significant in the treatment of inflammatory diseases (Elinson, Nasybullin, Ryzhkov, & Egorov, 2014).
Role in Complex Formation
In the synthesis of metal complexes, the compound has been used to form complexes with nickel, copper, and zinc. These complexes have potential applications in coordination chemistry and material science (Singh & Baruah, 2008).
Synthesis of Pharmacologically Active Compounds
It is involved in the synthesis of pharmacologically active compounds. For instance, it is used in the synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenyl}but-2-eneamides, which may have potential applications in drug discovery (Gein, Bobrovskaya, Russkikh, & Petukhova, 2018).
Aggregation and Spectroscopic Studies
The compound is also studied in terms of molecular aggregation, as observed in spectroscopic studies. This research aids in understanding the physical and chemical behavior of the compound in various solvents and concentrations (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2-(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Na/c1-5(2)9-6(3)13-7(10-9)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOGMOMGXFJWGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CC(=O)[O-])C(C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)

![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)



![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)

![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)
